molecular formula C6H8N4S B188133 6-(Methylamino)pyrazine-2-carbothioamide CAS No. 66996-92-7

6-(Methylamino)pyrazine-2-carbothioamide

Cat. No. B188133
CAS RN: 66996-92-7
M. Wt: 168.22 g/mol
InChI Key: NKPMBHGWKFGYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methylamino)pyrazine-2-carbothioamide, also known as MAPT, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.

Mechanism Of Action

The mechanism of action of 6-(Methylamino)pyrazine-2-carbothioamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. It has also been shown to have a protective effect on cells by reducing oxidative stress.

Biochemical And Physiological Effects

Studies have shown that 6-(Methylamino)pyrazine-2-carbothioamide has a significant impact on various biochemical and physiological processes. It has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. 6-(Methylamino)pyrazine-2-carbothioamide has also been shown to have a protective effect on the liver and kidneys by reducing oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 6-(Methylamino)pyrazine-2-carbothioamide in lab experiments is its low toxicity, making it a safer alternative to other chemical compounds. However, its limited solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 6-(Methylamino)pyrazine-2-carbothioamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further research is needed to fully understand its mechanism of action and to determine its efficacy in vivo. Additionally, the development of more efficient synthesis methods and the exploration of its potential applications in other areas of research, such as materials science, are also promising avenues for future study.
Conclusion
In conclusion, 6-(Methylamino)pyrazine-2-carbothioamide is a chemical compound with potential applications in various areas of scientific research. Its antimicrobial, antioxidant, and anticancer properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of research.

Synthesis Methods

The synthesis of 6-(Methylamino)pyrazine-2-carbothioamide involves the reaction of 6-chloro-2-pyrazinecarbothioamide with methylamine under specific conditions. The resulting product is a white crystalline powder with a molecular formula of C6H8N4S.

Scientific Research Applications

6-(Methylamino)pyrazine-2-carbothioamide has been studied extensively for its potential applications in various areas of scientific research. It has been found to possess antimicrobial, antioxidant, and anticancer properties, making it a promising candidate for drug development.

properties

CAS RN

66996-92-7

Product Name

6-(Methylamino)pyrazine-2-carbothioamide

Molecular Formula

C6H8N4S

Molecular Weight

168.22 g/mol

IUPAC Name

6-(methylamino)pyrazine-2-carbothioamide

InChI

InChI=1S/C6H8N4S/c1-8-5-3-9-2-4(10-5)6(7)11/h2-3H,1H3,(H2,7,11)(H,8,10)

InChI Key

NKPMBHGWKFGYLR-UHFFFAOYSA-N

SMILES

CNC1=NC(=CN=C1)C(=S)N

Canonical SMILES

CNC1=NC(=CN=C1)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.